

The Radical Scavenging Activity of Irganox 1520: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-4,6-bis[(octylthio)methyl]phenol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1520, chemically known as 4,6-Bis(octylthiomethyl)-o-cresol, is a high-performance, multifunctional liquid phenolic antioxidant.[1][2] It is widely utilized as a thermo-oxidative stabilizer in a variety of organic substrates, including elastomers, plastics, adhesives, sealants, oils, and lubricants.[1][2][3][4] As a sterically hindered phenolic antioxidant, Irganox 1520 is recognized for its non-staining, non-discoloring nature, low volatility, and stability to light and heat.[1][5] Its primary function is to protect materials from degradation during processing and long-term heat aging by interrupting oxidative processes.[1][2] This is achieved through its potent radical scavenging capabilities, a crucial mechanism for mitigating the detrimental effects of free radicals.[6]

This technical guide provides an in-depth overview of the radical scavenging activity of Irganox 1520. While specific quantitative data such as IC50 values from standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not readily available in the public domain, this document will detail the fundamental antioxidant mechanism of Irganox 1520, its chemical properties, and standardized protocols for evaluating its radical scavenging potential.

Chemical Properties of Irganox 1520

A clear understanding of the chemical and physical properties of Irganox 1520 is essential for its effective application and for designing relevant experimental studies.

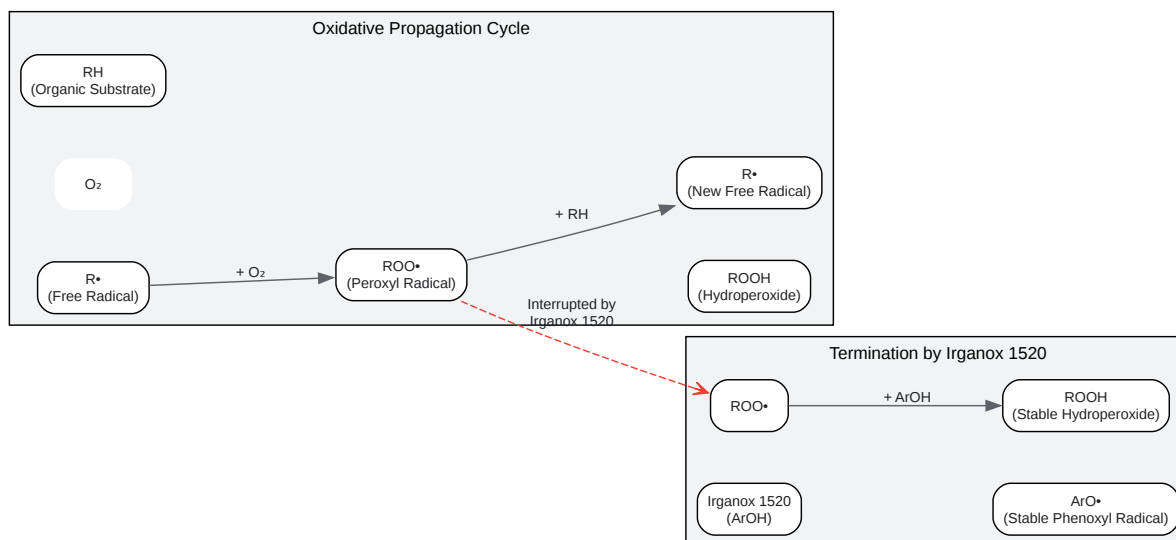
Property	Value	Reference
Chemical Name	4,6-Bis(octylthiomethyl)-o-cresol	[1]
CAS Number	110553-27-0	[1]
Molecular Formula	C ₂₅ H ₄₄ OS ₂	[2][7]
Molecular Weight	424.7 g/mol	[1][2][3]
Appearance	Low viscosity, pale yellow liquid	[2]
Melting Range	~14 °C	[2]
Flash Point	> 200 °C	[2][3]
Density (20 °C)	0.98 g/cm ³	[2]
Vapor Pressure (25 °C)	2 E-5 Pa	[2][3]
Solubility (20 °C, % w/w)	>50 in Acetone, Chloroform, Ethanol, Ethyl acetate, n-Hexane, Methanol, Methylene chloride, Toluene. <0.01 in Water.	[2]

Radical Scavenging Mechanism of Hindered Phenolic Antioxidants

Irganox 1520 belongs to the class of primary antioxidants known as sterically hindered phenols.[5][6] The antioxidant activity of these compounds is centered on the phenolic hydroxyl (-OH) group. The general mechanism involves the donation of the hydrogen atom from the hydroxyl group to a free radical (R•), thus neutralizing the radical and terminating the oxidative chain reaction.

The key steps are:

- **Initiation:** Formation of free radicals in the substrate due to factors like heat, light, or mechanical stress.
- **Propagation:** The initial free radical ($R\bullet$) reacts with oxygen to form a peroxy radical ($ROO\bullet$). This highly reactive species can then abstract a hydrogen atom from the organic substrate (RH), generating a new free radical ($R\bullet$) and a hydroperoxide ($ROOH$). This creates a self-propagating cycle of degradation.
- **Termination by Irganox 1520:** Irganox 1520 ($ArOH$) intervenes in the propagation step by donating its phenolic hydrogen to the peroxy radical ($ROO\bullet$). This reaction forms a stable, non-radical hydroperoxide and a resonance-stabilized phenoxyl radical ($ArO\bullet$). The phenoxyl radical is significantly less reactive than the initial peroxy radical, effectively breaking the oxidative chain reaction. The steric hindrance provided by the bulky groups adjacent to the hydroxyl group in the Irganox 1520 molecule further stabilizes the phenoxyl radical, preventing it from initiating new oxidation chains.



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Figure 1: Radical Scavenging Mechanism of Irganox 1520.

Experimental Protocols for Assessing Radical Scavenging Activity

To quantitatively assess the radical scavenging activity of antioxidants like Irganox 1520, standardized in vitro assays are employed. The DPPH and ABTS assays are two of the most common methods.

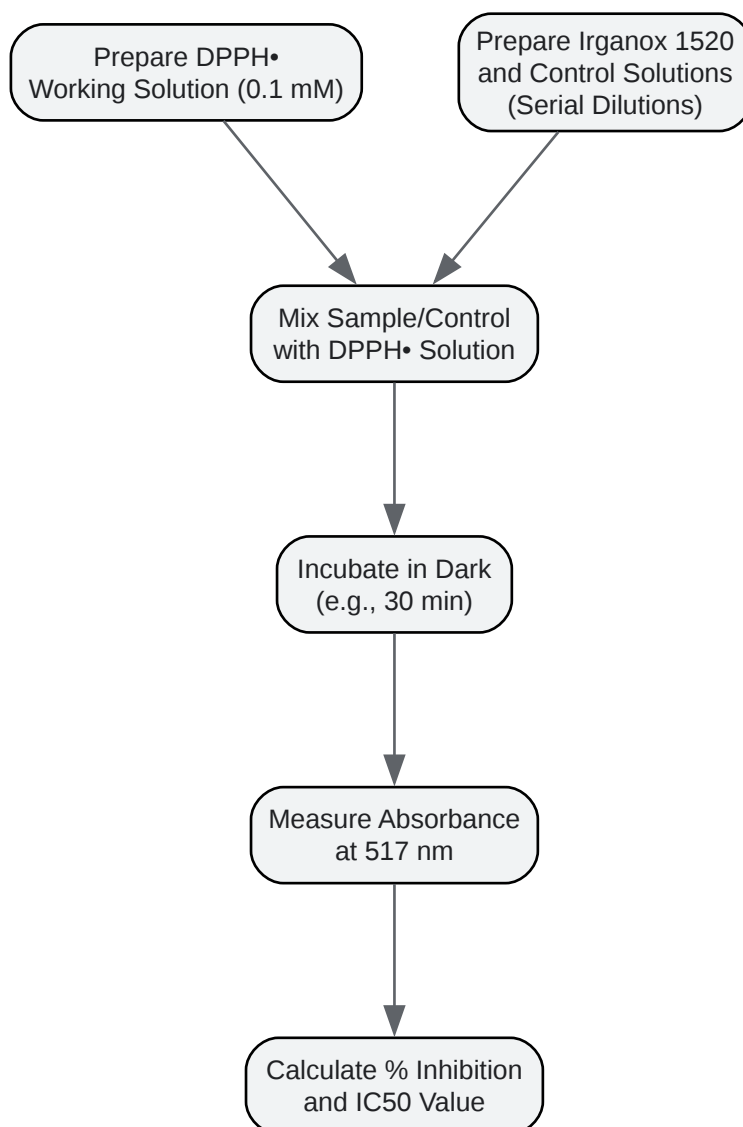
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.

Detailed Protocol:

- Preparation of DPPH• Solution:
 - Prepare a stock solution of DPPH• in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM.
 - Store the solution in a dark container at 4°C to prevent degradation.
 - Before use, dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.
- Preparation of Test Sample (Irganox 1520) and Control:
 - Prepare a stock solution of Irganox 1520 in a compatible solvent (e.g., ethanol or methanol) at a known concentration.
 - Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.
 - A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
 - A blank sample containing only the solvent should also be prepared.
- Assay Procedure:
 - In a microplate well or a cuvette, add a specific volume of the test sample or control solution (e.g., 100 µL).
 - Add a larger volume of the DPPH• working solution (e.g., 900 µL) to initiate the reaction.
 - Mix the solution thoroughly.

- Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
- Measure the absorbance of the solution at 517 nm using a spectrophotometer.
- Calculation of Radical Scavenging Activity:
 - The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH• solution without the sample, and A_{sample} is the absorbance of the DPPH• solution with the sample.
 - The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals, can be determined by plotting the % Inhibition against the sample concentration.



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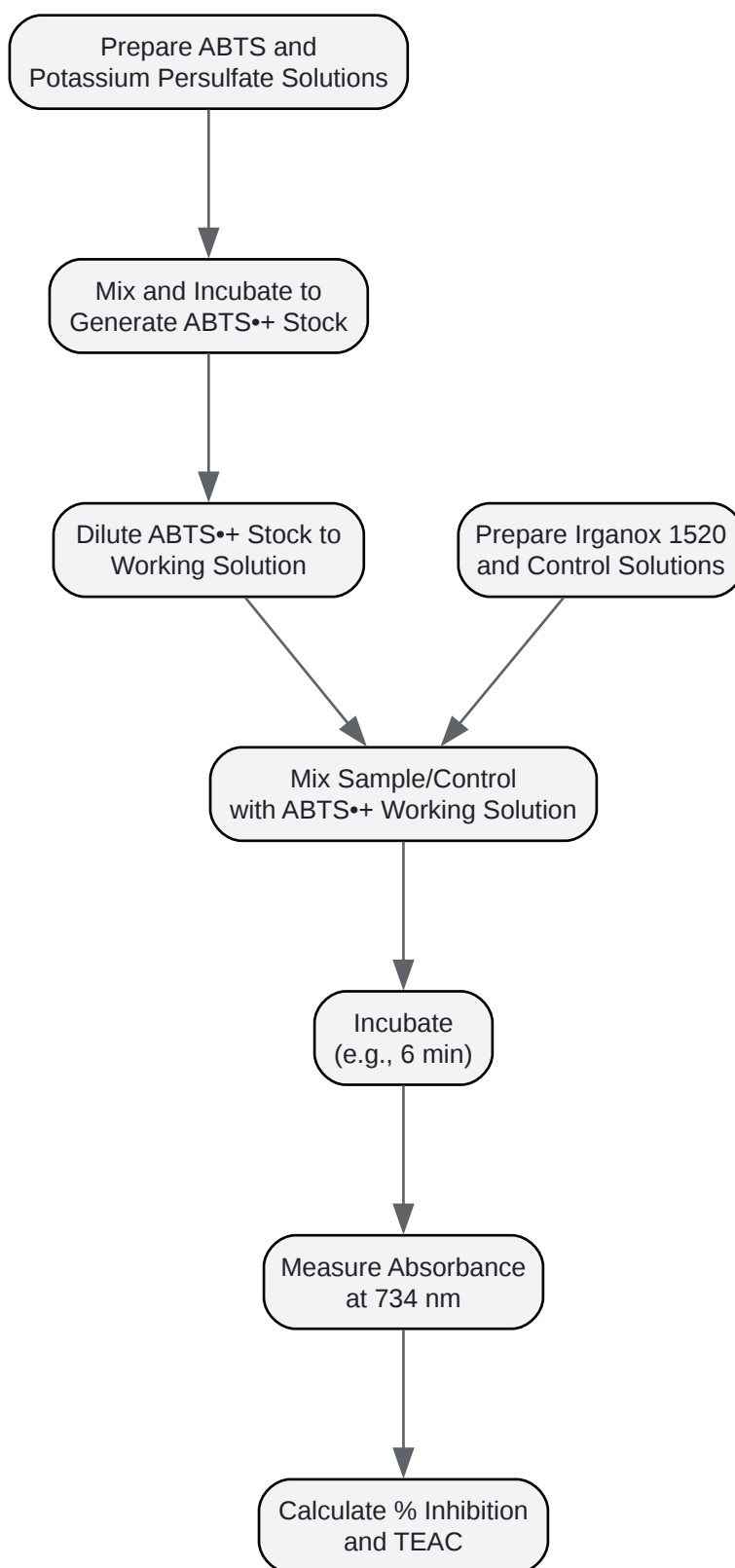
Figure 2: Experimental Workflow for the DPPH Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•⁺ radical cation. The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at approximately 734 nm.

Detailed Protocol:

- Preparation of ABTS•+ Radical Cation:
 - Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
 - Mix the two solutions in equal volumes.
 - Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical cation.
- Preparation of ABTS•+ Working Solution:
 - Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
- Preparation of Test Sample (Irganox 1520) and Control:
 - Prepare a stock solution and serial dilutions of Irganox 1520 and a positive control (e.g., Trolox) as described for the DPPH assay.
- Assay Procedure:
 - Add a small volume of the test sample or control solution (e.g., 10 μ L) to a microplate well or cuvette.
 - Add a larger volume of the ABTS•+ working solution (e.g., 190 μ L).
 - Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
 - Measure the absorbance at 734 nm.
- Calculation of Radical Scavenging Activity:
 - The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
 - The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox.



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Figure 3: Experimental Workflow for the ABTS Assay.

Conclusion

Irganox 1520 is a highly effective multifunctional phenolic antioxidant that plays a critical role in preventing the thermo-oxidative degradation of a wide range of organic materials. Its primary antioxidant mechanism is based on its ability to scavenge free radicals, thereby terminating the oxidative chain reactions that lead to material degradation. While specific quantitative data on its radical scavenging activity from standardized assays are not widely published, the well-established mechanism of hindered phenolic antioxidants provides a strong theoretical basis for its performance. The detailed experimental protocols for the DPPH and ABTS assays provided in this guide offer a framework for researchers to quantitatively evaluate the radical scavenging efficacy of Irganox 1520 and similar antioxidant compounds. Such evaluations are crucial for the development and optimization of stabilization systems in various industrial and potentially biomedical applications.

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